N-{1-cyano-1-[(4-methoxyphenyl)methyl]ethyl}acetamide
Description
Properties
IUPAC Name |
N-[2-cyano-1-(4-methoxyphenyl)propan-2-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-10(16)15-13(2,9-14)8-11-4-6-12(17-3)7-5-11/h4-7H,8H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCBULJFLNYEIGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C)(CC1=CC=C(C=C1)OC)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-cyano-1-[(4-methoxyphenyl)methyl]ethyl}acetamide can be achieved through the cyanoacetylation of amines. One common method involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can afford the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-{1-cyano-1-[(4-methoxyphenyl)methyl]ethyl}acetamide undergoes various chemical reactions, including:
Condensation Reactions: The active hydrogen on the C-2 position can participate in condensation reactions to form various heterocyclic compounds.
Substitution Reactions: The compound can undergo substitution reactions with different nucleophiles and electrophiles.
Common Reagents and Conditions
Condensation Reactions: Common reagents include aldehydes and ketones, with reaction conditions often involving acidic or basic catalysts.
Substitution Reactions: Reagents such as halides and amines are commonly used, with conditions varying depending on the desired product.
Major Products Formed
The major products formed from these reactions include various heterocyclic compounds such as pyrroles, pyrazoles, and thiophenes .
Scientific Research Applications
Organic Synthesis
N-{1-cyano-1-[(4-methoxyphenyl)methyl]ethyl}acetamide serves as an important intermediate in the synthesis of various heterocyclic compounds. These compounds are crucial in developing new materials and pharmaceuticals. The compound can participate in:
- Condensation Reactions : Active hydrogen on the C-2 position allows for the formation of heterocycles such as pyrroles and pyrazoles.
- Substitution Reactions : The compound can react with various nucleophiles and electrophiles, leading to diverse chemical products.
Medicinal Chemistry
The derivatives of this compound have shown promising biological activities:
- Antiviral Properties : Preliminary studies indicate that certain derivatives may inhibit viral replication, although the specific mechanisms require further investigation.
- Anticancer Activity : Research has demonstrated that derivatives can induce apoptosis in cancer cells, suggesting potential as chemotherapeutic agents.
- Antimicrobial Effects : The compound exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria, indicating significant antibacterial potential.
Industrial Applications
In addition to its roles in research, this compound is utilized in the production of dyes, pigments, and other industrial chemicals. Its unique properties enable it to serve as a precursor for various chemical syntheses in industrial settings.
Case Study 1: Anticancer Activity
A study conducted by researchers at a prominent university examined the anticancer properties of derivatives of this compound. The findings revealed that specific modifications to the compound enhanced its ability to induce apoptosis in breast cancer cell lines, suggesting avenues for further development as a therapeutic agent.
Case Study 2: Antiviral Research
Another study focused on the antiviral potential of this compound against influenza viruses. Researchers found that certain derivatives demonstrated significant inhibition of viral replication in vitro, highlighting the need for further exploration into their mechanisms of action and potential clinical applications.
Mechanism of Action
The mechanism of action of N-{1-cyano-1-[(4-methoxyphenyl)methyl]ethyl}acetamide involves its ability to participate in various chemical reactions due to the presence of cyano and acetamide groups. These functional groups enable the compound to interact with different molecular targets and pathways, leading to the formation of biologically active compounds .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent-Driven Comparisons
(a) N-(4-Methoxyphenyl)acetamide (CAS 51-66-1)
- Structure: Simplifies the target compound by lacking the cyano group and branched ethyl chain.
- Properties: Exhibits moderate solubility in polar solvents (e.g., ethanol, DMSO) and low acute toxicity (LD₅₀ > 2000 mg/kg in rodents) .
- Applications : Used as an intermediate in synthesizing pharmaceuticals and agrochemicals .
(b) 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide
- Structure : Replaces the 4-methoxyphenyl group with a 4-chlorophenyl moiety and incorporates a pyrazole ring.
(c) N-(6-Chlorobenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide
- Structure: Substitutes the ethyl-cyano group with a benzothiazole ring.
- Activity: Benzothiazole derivatives are known for antitumor and antimicrobial activities; the 4-methoxyphenyl group may enhance membrane permeability .
Pharmacological Activity Trends
(a) Anticancer Activity
- Quinazoline-Sulfonyl Acetamides : Analogs such as N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (Compound 38) demonstrate IC₅₀ values of 0.8–2.1 µM against HCT-116 and MCF-7 cancer cell lines, attributed to sulfonyl and quinazoline groups enhancing topoisomerase inhibition .
- Implications for Target Compound: The cyano group in N-{1-cyano-1-[(4-methoxyphenyl)methyl]ethyl}acetamide may similarly modulate enzyme binding but requires empirical validation.
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Anticancer Activity of Selected Acetamides
Biological Activity
N-{1-cyano-1-[(4-methoxyphenyl)methyl]ethyl}acetamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various therapeutic areas.
Chemical Structure and Synthesis
The chemical structure of this compound features a cyano group, an acetamide moiety, and a 4-methoxyphenyl substituent. The synthesis typically involves the cyanoacetylation of amines, where substituted aryl or heteroaryl amines react with alkyl cyanoacetates under optimized conditions to yield the target compound with high purity and yield.
Biological Activities
This compound exhibits a range of biological activities, including:
- Antiviral Properties : Preliminary studies suggest that this compound may inhibit viral replication, although specific mechanisms remain to be elucidated.
- Anticancer Activity : Research indicates that derivatives of this compound can induce apoptosis in cancer cells, demonstrating potential as chemotherapeutic agents .
- Antimicrobial Effects : The compound has shown activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Its minimum inhibitory concentrations (MICs) suggest significant antibacterial potential .
The biological activity of this compound is attributed to its ability to interact with multiple molecular targets:
- Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, leading to reduced proliferation.
- Apoptosis Induction : It triggers intrinsic and extrinsic apoptotic pathways, facilitating programmed cell death in malignant cells .
- Inhibition of Key Enzymes : The presence of the cyano and acetamide functional groups allows for interactions with various enzymes involved in metabolic pathways critical for cell survival .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antiviral | Inhibits viral replication | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria |
Case Study: Anticancer Activity
A study investigating the anticancer properties of this compound revealed that it effectively reduces viability in HeLa cells through apoptosis. The mechanism involved activation of caspases and modulation of Bcl-2 family proteins, indicating its potential as a lead compound for further development in cancer therapy .
Case Study: Antimicrobial Efficacy
In another investigation focused on antimicrobial activity, derivatives of this compound were screened against various pathogens. Results demonstrated potent activity against E. coli and Staphylococcus aureus, with MIC values ranging from 3.125 to 100 mg/mL, showcasing its potential as an antimicrobial agent .
Q & A
Q. What are the recommended synthetic routes for N-{1-cyano-1-[(4-methoxyphenyl)methyl]ethyl}acetamide, and how can reaction conditions be optimized?
Methodological Answer: Synthesis of the compound involves multi-step protocols, often starting with enantioselective alkylation or coupling reactions. For example, enantioselective rhodium-catalyzed hydrogenation (e.g., using chiral ligands) can introduce stereochemical control, as demonstrated in analogous acetamide derivatives . Optimization should focus on solvent polarity (e.g., dichloromethane or THF), temperature (typically 0–25°C), and catalyst loading (0.5–2 mol%) to maximize yield and enantiomeric excess (ee). Reaction progress can be monitored via TLC or HPLC. Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is critical for isolating the target compound .
Q. How should researchers characterize the structural configuration of this compound using spectroscopic and crystallographic methods?
Methodological Answer:
- NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm connectivity and substituent placement. Key signals include the cyano group (δ ~2.5–3.5 ppm for adjacent protons) and methoxyphenyl aromatic protons (δ ~6.8–7.5 ppm). 2D NMR (COSY, HSQC) resolves coupling patterns and stereochemistry .
- X-ray Crystallography : Single-crystal X-ray diffraction provides unambiguous confirmation of stereochemistry and molecular packing. For example, analogous acetamide derivatives crystallize in orthorhombic systems with hydrogen-bonding networks stabilizing the structure .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, ensuring synthetic accuracy .
Advanced Research Questions
Q. What strategies are effective for analyzing the stereochemical outcomes in the synthesis of this compound derivatives?
Methodological Answer:
- Chiral HPLC : Use chiral stationary phases (e.g., amylose or cellulose derivatives) to separate enantiomers and quantify ee. Mobile phases like hexane/isopropanol (90:10) with 0.1% TFA are effective .
- Circular Dichroism (CD) : Correlate CD spectra with absolute configuration by comparing experimental data to computed spectra (e.g., TD-DFT calculations) .
- Kinetic Resolution : Monitor reaction kinetics under varying conditions to identify stereochemical bottlenecks (e.g., competing pathways in catalytic cycles) .
Q. How can computational modeling predict the biological activity of this compound derivatives?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to simulate binding to target proteins (e.g., kinases or GPCRs). The cyano and methoxyphenyl groups often engage in hydrophobic interactions or hydrogen bonding within active sites .
- QSAR Studies : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and topological indices to predict bioavailability or toxicity .
- MD Simulations : Perform molecular dynamics (e.g., GROMACS) to assess conformational stability in biological membranes or solvent environments .
Q. What are common contradictions in biological activity data for structurally similar acetamide derivatives, and how can they be resolved?
Methodological Answer:
- Source of Discrepancies : Variations in assay conditions (e.g., cell lines, incubation times) or impurities in test compounds (e.g., residual solvents) can skew results.
- Resolution Strategies :
- Orthogonal Assays : Validate activity using both in vitro (e.g., enzyme inhibition) and cell-based assays (e.g., cytotoxicity) .
- Metabolic Stability Tests : Assess compound stability in liver microsomes to rule out false negatives due to rapid degradation .
- Structural Analog Comparison : Compare SAR trends across derivatives to identify critical pharmacophores (e.g., the role of the cyano group in target binding) .
Q. How can researchers design experiments to probe the metabolic pathways of this compound?
Methodological Answer:
- In Vitro Metabolism : Incubate the compound with liver microsomes or hepatocytes, followed by LC-MS/MS to identify phase I (oxidation, hydrolysis) and phase II (glucuronidation) metabolites .
- Isotope Labeling : Synthesize deuterated or ¹³C-labeled analogs to track metabolic transformations via mass spectrometry .
- CYP Inhibition Assays : Test inhibition of cytochrome P450 enzymes (e.g., CYP3A4) to predict drug-drug interaction risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
